

# De-escalating Risks in Dual-Use Research: A Technical Support Center

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## Compound of Interest

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This support center provides guidance for researchers, scientists, and drug development professionals on identifying, assessing, and mitigating risks associated with dual-use research projects.

## Frequently Asked Questions (FAQs)

### Q1: What is dual-use research?

Dual-use research is scientific research conducted for legitimate purposes that generates knowledge, information, technologies, or products that could be utilized for both benevolent and harmful purposes.<sup>[1][2]</sup> A subset of this is "Dual-Use Research of Concern" (DURC), which is life sciences research that can be reasonably anticipated to provide knowledge, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agriculture, the environment, or national security.<sup>[3][4][5]</sup>

### Q2: How do I know if my research could be considered DURC?

Your research may be considered DURC if it involves one or more of the 15 agents and toxins listed in the U.S. Government Policy for Institutional Oversight of Life Sciences Dual Use Research of Concern and falls into one of the seven categories of experiments.<sup>[4][6]</sup> These categories include research that:

- Enhances the harmful consequences of an agent or toxin.<sup>[4][5]</sup>

- Disrupts immunity or the effectiveness of an immunization.[\[4\]](#)[\[5\]](#)
- Confers resistance to useful prophylactic or therapeutic interventions.[\[4\]](#)
- Increases the stability, transmissibility, or ability to disseminate an agent or toxin.[\[4\]](#)
- Alters the host range or tropism of an agent or toxin.[\[4\]](#)
- Facilitates the ability of an agent or toxin to evade detection.
- Generates a novel pathogenic agent or toxin or reconstitutes an eradicated or extinct agent.

### Q3: What is the role of the Institutional Review Entity (IRE)?

The Institutional Review Entity (IRE), often the Institutional Biosafety Committee (IBC), is a committee established by your institution to review research with dual-use potential.[\[1\]](#)[\[7\]](#) The IRE is responsible for identifying potential DURC, conducting risk assessments, and working with the Principal Investigator (PI) to develop and implement a risk mitigation plan.[\[4\]](#)[\[5\]](#)

### Q4: Who is the Institutional Contact for Dual Use Research (ICDUR)?

The ICDUR is an individual designated by your institution to serve as the point of contact for questions about compliance with and implementation of the requirements for the oversight of DURC. They also act as a liaison between the institution and any relevant US Government funding agencies.[\[1\]](#)[\[3\]](#)

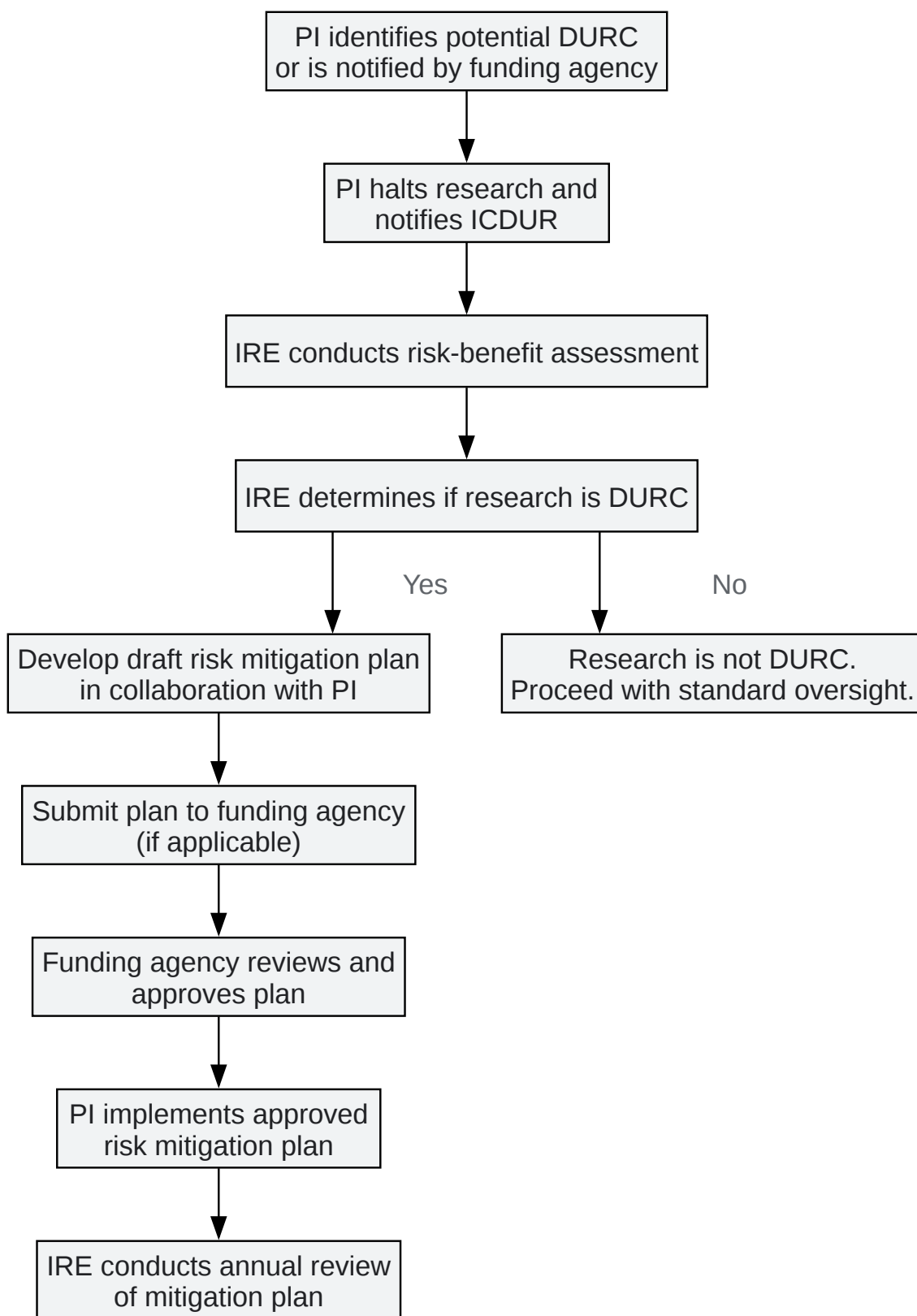
### Q5: What is a risk mitigation plan?

A risk mitigation plan outlines the specific measures to be employed to reduce the identified risks of a DURC project.[\[4\]](#) It should address the adequacy of existing biosafety and biosecurity measures, the applicability of countermeasures, plans for responsible communication of research findings, and training for research staff.[\[2\]](#)[\[4\]](#)

## Troubleshooting Guides

## Issue: My research has been identified as potential DURC. What are the next steps?

If your research is identified as having DURC potential, you must halt the work and contact your institution's ICDUR immediately.<sup>[8]</sup> The following workflow outlines the subsequent steps.



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Caption: Workflow for addressing potential Dual-Use Research of Concern.

## Issue: How do I develop a risk mitigation plan?

Developing a risk mitigation plan is a collaborative process between the Principal Investigator and the Institutional Review Entity. The plan should be tailored to the specific risks identified in the research.

### Key Components of a Risk Mitigation Plan

Component	Description
Risk Assessment	A thorough evaluation of the potential risks and anticipated benefits of the research. <a href="#">[5]</a> <a href="#">[9]</a>
Biosafety & Biosecurity	Determination of whether existing biosafety and biosecurity measures are adequate to manage the identified risks. <a href="#">[2]</a> <a href="#">[4]</a>
Countermeasures	Evaluation of the applicability of existing countermeasures (e.g., vaccines, therapeutics) to mitigate the consequences of a potential misuse. <a href="#">[2]</a> <a href="#">[4]</a>
Communication Plan	A plan for the responsible communication of research findings to the scientific community and the public, which may include redacting certain information. <a href="#">[2]</a> <a href="#">[4]</a>
Education & Training	A plan for educating and training research staff on the dual-use aspects of the research and the specifics of the risk mitigation plan. <a href="#">[2]</a> <a href="#">[4]</a>
Monitoring Plan	A plan for monitoring the conduct of the research to ensure compliance with the mitigation plan. <a href="#">[4]</a>

## Issue: My research involves in silico experiments. Can this be considered DURC?

Yes, with the rapid advancements in artificial intelligence and biotechnology, in silico experiments are increasingly being considered for their dual-use potential.<sup>[10]</sup> For example, the use of AI to model pathogen engineering or toxin production could pose significant biosecurity risks.<sup>[10]</sup> It is crucial to consider the potential for misuse of computational models and data generated from your research.

## Experimental Protocols

While specific experimental protocols for de-escalating dual-use risks are highly dependent on the nature of the research, the following provides a generalized methodology for the institutional review and risk mitigation process.

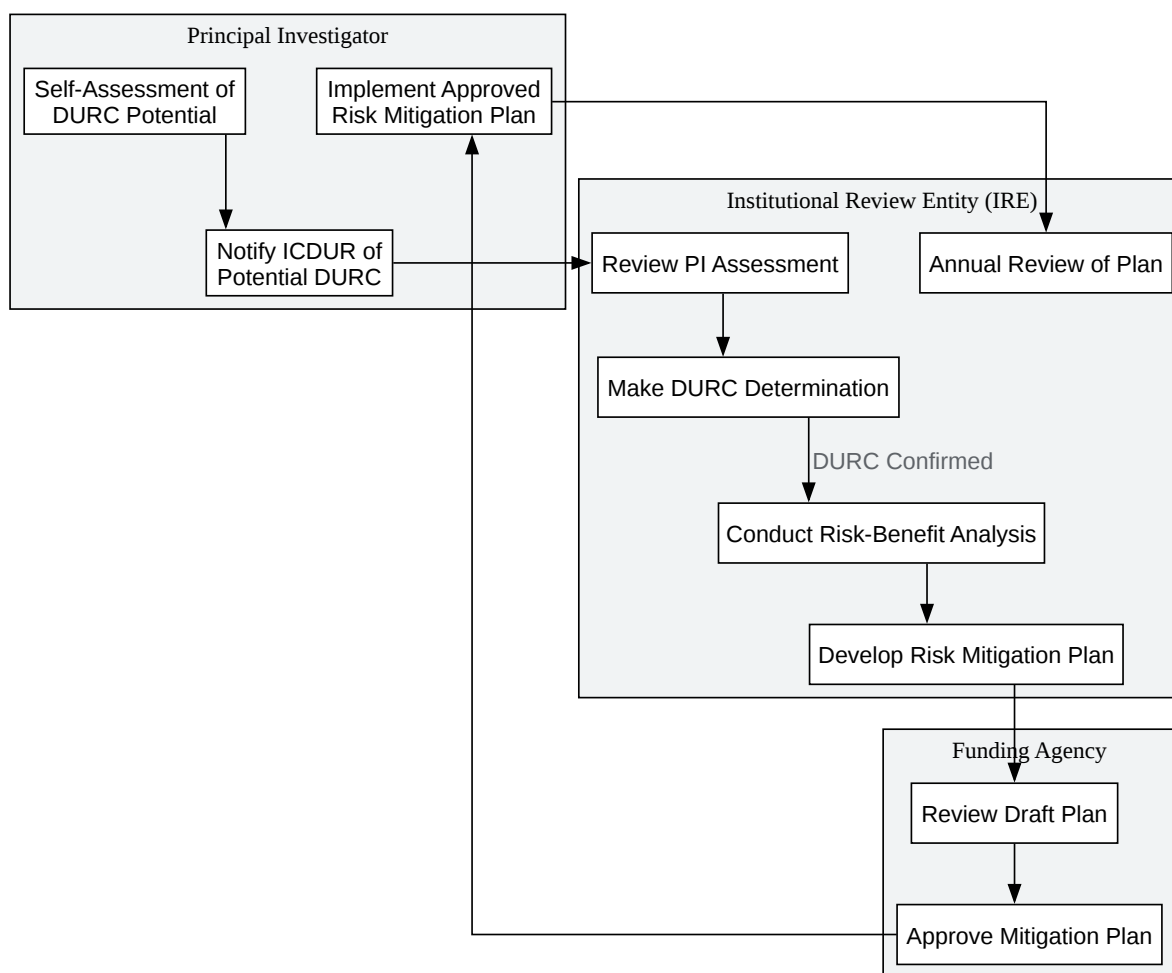
### Methodology for Institutional Review of Potential DURC

- **Initial Screening:** The Principal Investigator (PI) completes a self-assessment as part of their research proposal, indicating if the research involves any of the 15 select agents and if it produces, or aims to produce, any of the seven categories of experimental effects.<sup>[4]</sup>
- **Referral to IRE:** If the research involves one of the 15 select agents, the protocol is forwarded to the Institutional Review Entity (IRE) for review.<sup>[4]</sup>
- **IRE Determination:** The IRE determines if the research meets one of the seven DURC criteria. If so, the IRE then determines if the research meets the full definition of DURC.<sup>[4]</sup>
- **Risk-Benefit Analysis:** The IRE, in consultation with the PI, conducts a formal risk-benefit analysis of the proposed research. This involves identifying the anticipated benefits and the potential risks of the research being misused.<sup>[5]</sup>
- **Drafting the Risk Mitigation Plan:** If the research is determined to be DURC, the IRE and PI collaboratively develop a draft risk mitigation plan.<sup>[4][5]</sup>
- **Funding Agency Approval:** For federally funded research, the draft risk mitigation plan must be submitted to the funding agency for review and approval, typically within 90 days of the DURC determination.<sup>[4]</sup>
- **Implementation and Monitoring:** Once approved, the PI is responsible for conducting the research in accordance with the mitigation plan.<sup>[5]</sup> The IRE is responsible for annually

reviewing all active DURC protocols and their associated risk mitigation plans.[4]

## Signaling Pathways and Logical Relationships

The decision-making process for identifying and managing DURC can be visualized as a signaling pathway within the institutional oversight framework.



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Caption: Institutional signaling pathway for DURC oversight.



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